sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
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Overview
Description
The compound sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic molecule with significant biochemical and pharmaceutical relevance. It features a purine base, a ribose sugar, and multiple phosphate groups, making it a nucleotide analog.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar, and finally, the addition of phosphate groups. Each step requires specific reagents and conditions, such as protecting groups for the hydroxyl groups during the glycosylation step and specific catalysts for the phosphorylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process is optimized for yield and cost-effectiveness, often involving recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The phosphate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the azido group to an amine.
Substitution: Replacement of phosphate groups with other nucleophiles.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a nucleotide analog in DNA and RNA studies.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleotides, thereby interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA replication, such as polymerases and reverse transcriptases. This interference can inhibit viral replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Cytidine triphosphate (CTP)
Uniqueness
The presence of the azido group and the specific stereochemistry of the ribose sugar distinguishes this compound from other nucleotides. These unique features contribute to its specific biochemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C10H14N8NaO13P3 |
---|---|
Molecular Weight |
570.18 g/mol |
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N8O13P3.Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
JNWKTICFNQRTBF-GWTDSMLYSA-M |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Origin of Product |
United States |
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